molecular formula C10H13N5O4 B12352605 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

Cat. No.: B12352605
M. Wt: 267.24 g/mol
InChI Key: XGPOIXIJYPAUTR-KWDLAMEZSA-N
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Description

9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a purine base attached to a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one involves several steps. One common method includes the condensation of a purine derivative with a sugar moiety under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, it is studied for its potential role in cellular processes. Its structure is similar to nucleotides, making it a candidate for studying DNA and RNA interactions .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in antiviral and anticancer research due to its ability to interact with specific molecular targets .

Industry

In the industrial sector, it is used in the production of pharmaceuticals and as a reagent in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the target’s conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one apart is its unique combination of a purine base with an imino group and a sugar moiety. This structure allows for specific interactions with biological molecules, making it a valuable compound in research and industry .

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

InChI

InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-6,9,16-17H,1-2H2,(H2,11,14,18)/t4-,5+,6?,9+/m0/s1

InChI Key

XGPOIXIJYPAUTR-KWDLAMEZSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3C2=NC(=N)NC3=O)CO

Canonical SMILES

C1C(OC(C1O)N2C=NC3C2=NC(=N)NC3=O)CO

Origin of Product

United States

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